1-Amino-2-(2,4-difluorophenyl)propan-2-ol
Overview
Description
“1-Amino-2-(2,4-difluorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 . It is also known as “this compound hydrochloride” and has the InChI code "1S/C9H11F2NO.ClH/c1-9(13,5-12)7-3-2-6(10)4-8(7)11;/h2-4,13H,5,12H2,1H3;1H" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C9H11F2NO.ClH/c1-9(13,5-12)7-3-2-6(10)4-8(7)11;/h2-4,13H,5,12H2,1H3;1H" . This indicates that the molecule consists of a propan-2-ol group where the hydrogen of the middle carbon is replaced by an amino group and one of the hydrogens of the end carbon is replaced by a 2,4-difluorophenyl group.
Physical and Chemical Properties Analysis
Scientific Research Applications
Cardioselective Beta-Adrenoceptor Blocking Agents
Research has demonstrated the synthesis of compounds structurally related to "1-Amino-2-(2,4-difluorophenyl)propan-2-ol", focusing on their affinity to beta-1 and beta-2 adrenoceptors. These studies underline the substantial cardioselectivity of certain derivatives, implying potential applications in the development of beta-blockers with minimized side effects on the cardiovascular system (Rzeszotarski et al., 1979).
Synthesis and Corrosion Inhibition
Another study explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol derivatives for their inhibitive performance on carbon steel corrosion. This research not only contributes to understanding the chemical properties and potential applications of similar compounds in corrosion science but also emphasizes the role of protective layers in mitigating metal surface degradation (Gao et al., 2007).
Asymmetric Synthesis
Research into the asymmetric reduction of acetophenone O-methyloxime using compounds derived from 1-amino-propan-2-ol demonstrates the utility of these chemicals in producing optically active amines with high enantioselectivity. Such methodologies are crucial for the synthesis of chiral compounds, which have significant implications in pharmaceutical drug development (Itsuno et al., 1987).
Conformational Analyses and Molecular Dynamics
A study on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, including crystal structures and X-ray diffraction analysis, highlights the importance of understanding the molecular geometry and interactions for designing compounds with specific properties. Such insights are vital for the rational design of drugs and materials with tailored functionalities (Nitek et al., 2020).
Characterization of Schiff Base Derivatives
Investigations into Schiff base derivatives of amino propan-2-ol compounds have provided valuable data on their structural, spectroscopic, and electronic properties. This research can inform the development of materials and compounds in various fields, including coordination chemistry and materials science, by understanding the interactions and stability of these derivatives (Khalid et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-amino-2-(2,4-difluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-9(13,5-12)7-3-2-6(10)4-8(7)11/h2-4,13H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPYTXVVEVMTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=C(C=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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